molecular formula C17H9NO3 B1680999 sjb2-043 CAS No. 63388-44-3

sjb2-043

Cat. No.: B1680999
CAS No.: 63388-44-3
M. Wt: 275.26 g/mol
InChI Key: CMYQQADDUUDCCA-UHFFFAOYSA-N
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Description

SJB2-043 is a synthetic organic compound known for its role as an inhibitor of the deubiquitinating enzyme ubiquitin-specific peptidase 1 (USP1). This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the treatment of leukemia and other cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SJB2-043 involves the formation of a 2-phenylbenzo[f][1,3]benzoxazole-4,9-dione structure. The compound is typically synthesized through a multi-step process that includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

SJB2-043 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the benzoxazole ring and substituted phenyl analogs .

Scientific Research Applications

SJB2-043 has a wide range of scientific research applications:

Mechanism of Action

SJB2-043 exerts its effects by inhibiting the activity of ubiquitin-specific peptidase 1 (USP1). This inhibition leads to the accumulation of ubiquitinated proteins, which are then targeted for degradation by the proteasome. The degradation of inhibitor of DNA-binding-1 (ID1) protein is a key outcome of this inhibition, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high specificity for USP1 and its potent ability to induce apoptosis in cancer cells. Its structure serves as a core for developing more potent derivatives, making it a valuable compound in drug discovery .

Properties

IUPAC Name

2-phenylbenzo[f][1,3]benzoxazole-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9NO3/c19-14-11-8-4-5-9-12(11)15(20)16-13(14)18-17(21-16)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYQQADDUUDCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333501
Record name sjb2-043
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63388-44-3
Record name sjb2-043
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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